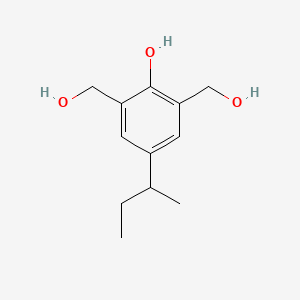
4-(Butan-2-yl)-2,6-bis(hydroxymethyl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Butan-2-yl)-2,6-bis(hydroxymethyl)phenol: is an organic compound with a unique structure that includes a phenol ring substituted with a butan-2-yl group and two hydroxymethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Butan-2-yl)-2,6-bis(hydroxymethyl)phenol typically involves the alkylation of a phenol derivative with a butan-2-yl group followed by the introduction of hydroxymethyl groups. One common method involves the reaction of 2,6-dihydroxybenzaldehyde with butan-2-yl bromide in the presence of a base such as potassium carbonate. The resulting intermediate is then subjected to a formaldehyde reaction to introduce the hydroxymethyl groups .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are chosen to minimize environmental impact and improve efficiency .
Chemical Reactions Analysis
Types of Reactions: 4-(Butan-2-yl)-2,6-bis(hydroxymethyl)phenol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The phenol ring can be reduced to form cyclohexanol derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Halogenation using thionyl chloride or bromine, followed by nucleophilic substitution.
Major Products:
Oxidation: Formation of 4-(Butan-2-yl)-2,6-diformylphenol or 4-(Butan-2-yl)-2,6-dicarboxyphenol.
Reduction: Formation of 4-(Butan-2-yl)-2,6-bis(hydroxymethyl)cyclohexanol.
Substitution: Formation of 4-(Butan-2-yl)-2,6-bis(chloromethyl)phenol or 4-(Butan-2-yl)-2,6-bis(aminomethyl)phenol.
Scientific Research Applications
Chemistry: In chemistry, 4-(Butan-2-yl)-2,6-bis(hydroxymethyl)phenol is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound is studied for its potential antioxidant properties. The phenol ring and hydroxymethyl groups can scavenge free radicals, making it a candidate for developing new antioxidant therapies .
Medicine: In medicine, derivatives of this compound are explored for their potential anti-inflammatory and antimicrobial activities. The presence of hydroxymethyl groups enhances its solubility and bioavailability .
Industry: In the industrial sector, this compound is used in the production of polymers and resins. Its ability to undergo various chemical reactions makes it a versatile intermediate in the synthesis of high-performance materials .
Mechanism of Action
The mechanism of action of 4-(Butan-2-yl)-2,6-bis(hydroxymethyl)phenol involves its interaction with molecular targets such as enzymes and receptors. The phenol ring can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The hydroxymethyl groups can enhance the compound’s binding affinity to specific receptors, modulating cellular pathways involved in oxidative stress and inflammation .
Comparison with Similar Compounds
- 4-(Butan-2-yl)-2,6-dimethylphenol
- 4-(Butan-2-yl)-2,6-dihydroxyphenol
- 4-(Butan-2-yl)-2,6-diformylphenol
Comparison: Compared to these similar compounds, 4-(Butan-2-yl)-2,6-bis(hydroxymethyl)phenol is unique due to the presence of two hydroxymethyl groups. This structural feature enhances its reactivity and allows for the formation of a wider range of derivatives. Additionally, the hydroxymethyl groups improve its solubility and potential biological activity .
Properties
CAS No. |
56272-52-7 |
|---|---|
Molecular Formula |
C12H18O3 |
Molecular Weight |
210.27 g/mol |
IUPAC Name |
4-butan-2-yl-2,6-bis(hydroxymethyl)phenol |
InChI |
InChI=1S/C12H18O3/c1-3-8(2)9-4-10(6-13)12(15)11(5-9)7-14/h4-5,8,13-15H,3,6-7H2,1-2H3 |
InChI Key |
PAZZDPKALWDQED-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C1=CC(=C(C(=C1)CO)O)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


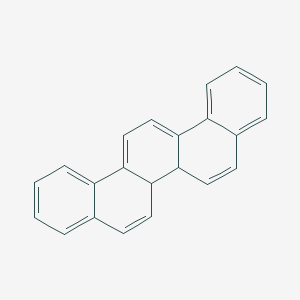
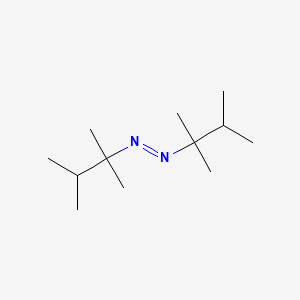

methanethione](/img/structure/B14637600.png)
![Morpholine, 4-[1-(4-nitrophenyl)ethenyl]-](/img/structure/B14637603.png)
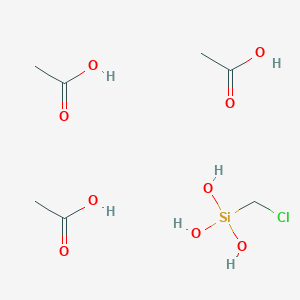
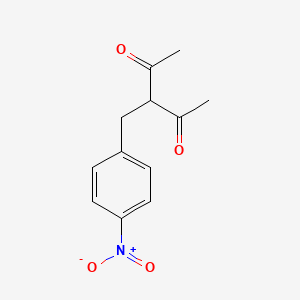
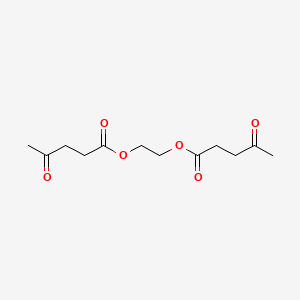
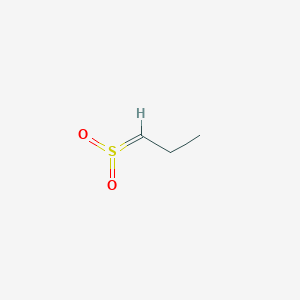
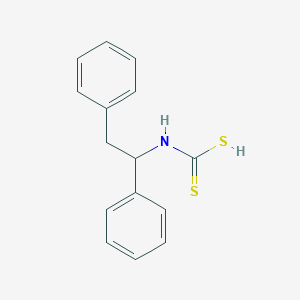
![Pyrido[1,2-a][1,4]diazepine, 4-(diphenylmethylene)decahydro-2-methyl-](/img/structure/B14637646.png)
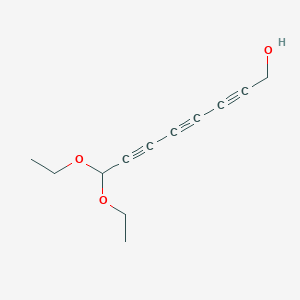
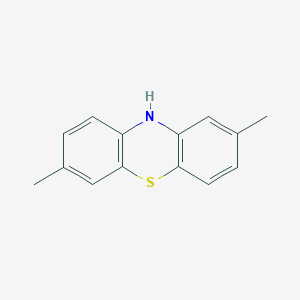
![N-[1-Phenyl-2-(3-phenyl-1,2-oxazol-5-yl)ethylidene]hydroxylamine](/img/structure/B14637662.png)
